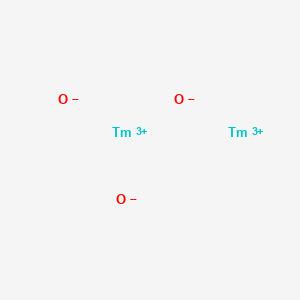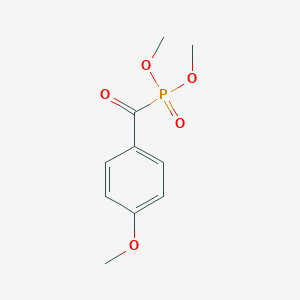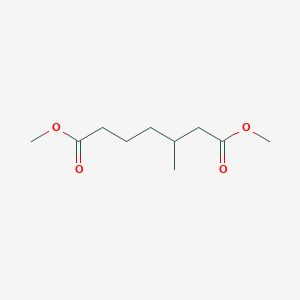
Dimethyl 3-methylheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-methylheptanedioate, also known as DMMDA, is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids. This compound is used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of Dimethyl 3-methylheptanedioate is not yet fully understood. However, it is believed that Dimethyl 3-methylheptanedioate acts as a precursor for the synthesis of various organic compounds, which exhibit a wide range of biological activities. For example, Dimethyl 3-methylheptanedioate-derived compounds have been shown to possess antimicrobial, anticancer, and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Dimethyl 3-methylheptanedioate and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, Dimethyl 3-methylheptanedioate-derived compounds have been shown to inhibit the growth of various bacterial and fungal strains. They have also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, Dimethyl 3-methylheptanedioate-derived compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 3-methylheptanedioate has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. Another advantage is that it can be easily synthesized using standard laboratory techniques. However, one of the limitations of Dimethyl 3-methylheptanedioate is that it is highly reactive and unstable, which can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for Dimethyl 3-methylheptanedioate research. One future direction is to investigate the mechanism of action of Dimethyl 3-methylheptanedioate and its derivatives in more detail. Another future direction is to explore the potential of Dimethyl 3-methylheptanedioate-derived compounds as novel therapeutic agents for the treatment of various diseases. Additionally, future research could focus on developing more efficient and sustainable methods for the synthesis of Dimethyl 3-methylheptanedioate and its derivatives.
In conclusion, Dimethyl 3-methylheptanedioate is a versatile chemical compound that has various scientific research applications. Its unique properties and characteristics make it an important starting material for the synthesis of various organic compounds. Although the mechanism of action of Dimethyl 3-methylheptanedioate is not yet fully understood, its derivatives have been shown to possess various biological activities. Future research could focus on exploring the potential of Dimethyl 3-methylheptanedioate-derived compounds as novel therapeutic agents.
Synthesemethoden
Dimethyl 3-methylheptanedioate can be synthesized by the reaction of 3-methylheptanedioic acid with methanol in the presence of a strong acid catalyst. The reaction proceeds via esterification, where the carboxylic acid group of the 3-methylheptanedioic acid reacts with the hydroxyl group of methanol to form the ester bond. The resulting product is then purified using standard laboratory techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-methylheptanedioate has various scientific research applications due to its unique properties and characteristics. It is widely used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Dimethyl 3-methylheptanedioate is also used as a building block for the synthesis of polyesters, which find applications in the production of fibers, films, and coatings.
Eigenschaften
CAS-Nummer |
14226-72-3 |
|---|---|
Produktname |
Dimethyl 3-methylheptanedioate |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
dimethyl 3-methylheptanedioate |
InChI |
InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
HJRDWNWLAOQATD-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)OC)CC(=O)OC |
Kanonische SMILES |
CC(CCCC(=O)OC)CC(=O)OC |
Synonyme |
3-Methylheptanedioic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



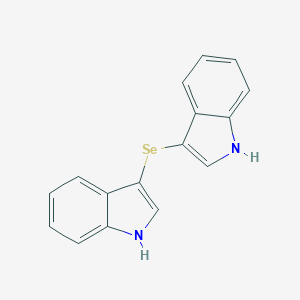
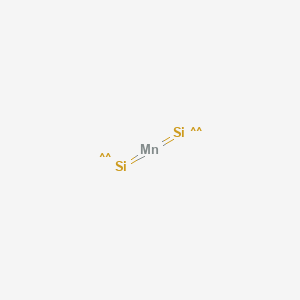
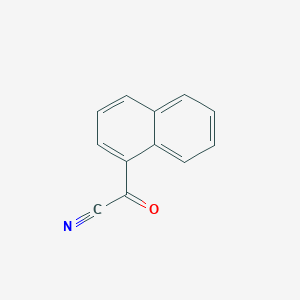
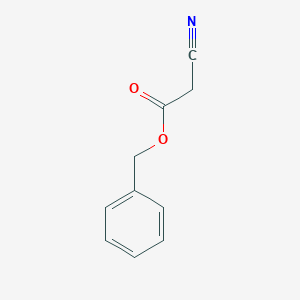
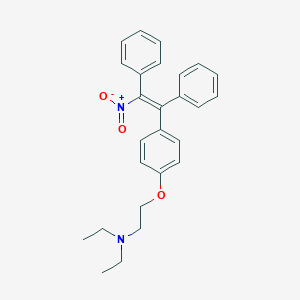
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
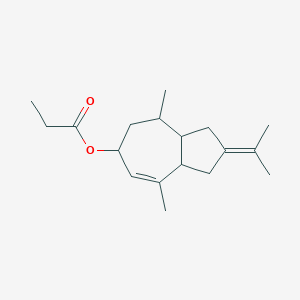
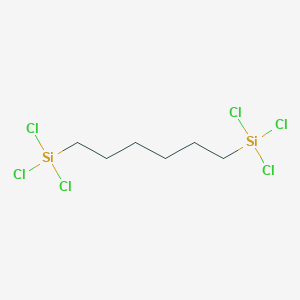
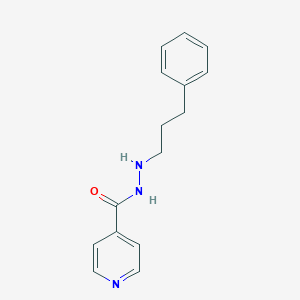

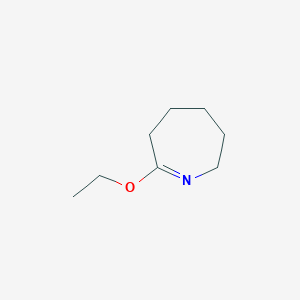
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
